molecular formula C16H14F3NO2S3 B11655644 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B11655644
M. Wt: 405.5 g/mol
InChI Key: TUOPYNONLCFUJU-UHFFFAOYSA-N
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Description

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, thioxo, and trifluoroethanone

Preparation Methods

The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dithiolo and thioxo groups. The final step involves the addition of the ethoxy and trifluoroethanone groups. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxo and dithiolo groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:

  • 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(2-naphthyloxy)ethanone
  • 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one These compounds share a similar quinoline core and dithiolo groups but differ in the substituents attached to the core. The unique combination of functional groups in this compound gives it distinct properties and potential applications.

Properties

Molecular Formula

C16H14F3NO2S3

Molecular Weight

405.5 g/mol

IUPAC Name

1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C16H14F3NO2S3/c1-4-22-8-5-6-10-9(7-8)11-12(24-25-13(11)23)15(2,3)20(10)14(21)16(17,18)19/h5-7H,4H2,1-3H3

InChI Key

TUOPYNONLCFUJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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